molecular formula C7H11FO3 B15279882 Methyl 5-fluorotetrahydro-2H-pyran-3-carboxylate

Methyl 5-fluorotetrahydro-2H-pyran-3-carboxylate

Cat. No.: B15279882
M. Wt: 162.16 g/mol
InChI Key: KLKZQWNTWHMKSB-UHFFFAOYSA-N
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Description

Methyl 5-fluorotetrahydro-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C7H11FO3 It is a fluorinated derivative of tetrahydropyran carboxylate, which is a six-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluorotetrahydro-2H-pyran-3-carboxylate typically involves the fluorination of tetrahydropyran carboxylate derivatives. One common method is the reaction of tetrahydropyran-3-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures, to prevent side reactions and degradation of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluorotetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

Methyl 5-fluorotetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-fluorotetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to enzymes or receptors, leading to increased biological activity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

    Methyl tetrahydro-2H-pyran-3-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Ethyl 5-fluorotetrahydro-2H-pyran-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 5-chlorotetrahydro-2H-pyran-3-carboxylate: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness: Methyl 5-fluorotetrahydro-2H-pyran-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound in the synthesis of fluorinated pharmaceuticals and materials.

Properties

Molecular Formula

C7H11FO3

Molecular Weight

162.16 g/mol

IUPAC Name

methyl 5-fluorooxane-3-carboxylate

InChI

InChI=1S/C7H11FO3/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6H,2-4H2,1H3

InChI Key

KLKZQWNTWHMKSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(COC1)F

Origin of Product

United States

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